[6]-Gingerdiol 3,5-diacetate
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability, and what products are formed during its reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Antioxidative Activities
Research has identified novel glucosides related to 6-gingerdiol in fresh ginger, highlighting their potential antioxidative activities. These glucosides may act as precursors or intermediates of 6-gingerdiol, and one of them exhibited strong antioxidative activity comparable to 6-gingerdiol itself (Sekiwa, Kubota, & Kobayashi, 2000).
Role in Neurodegenerative Diseases
Ginger, comprising various bioactive compounds including 6-gingerdiol, shows promise in preventing neurodegenerative diseases. Its compounds are suggested to enhance neurological symptoms and pathological conditions by modulating cell signaling molecules involved in cell death or survival (Arcusa et al., 2022).
Antitumor Activities
6-Gingerdiol, a metabolite of 6-gingerol found in ginger, has demonstrated antitumor activities. Its metabolites, including [6]-gingerdiol, have shown cytotoxic effects on human cancer cells, suggesting a potential role in cancer therapy (Lv et al., 2012).
Effects on Blood Cell Formation
Gingerols, including 6-gingerdiol, may stimulate blood cell formation in zebrafish embryos and potentially in humans. This suggests potential applications in treating pathological anemia (Chen et al., 2013).
Antibacterial Activity
6-Gingerdiol and related compounds from ginger have exhibited antibacterial activities against oral pathogens associated with periodontal diseases. This points to potential applications in oral health and hygiene (Park, Bae, & Lee, 2008).
Metabolism and Bioavailability
Studies on the metabolism of 6-gingerol, including the formation of [6]-gingerdiol, offer insights into its bioavailability and potential interactions with pharmaceuticals (Nakazawa & Ohsawa, 2002).
Potential in Enhancing Bone Health
Phenolic compounds from ginger, including 6-gingerdiol, have been shown to enhance proliferation and ossification markers in bone cells, suggesting possible benefits in treating conditions like osteoporosis (Abdel-Naim et al., 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It’s important to know how to safely handle and store the compound, and what to do in case of an accident.
Future Directions
This would involve a discussion of what further research could be done with the compound. This could include potential applications, further reactions to study, or improvements to its synthesis.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
[3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-5-6-7-8-18(26-15(2)22)14-19(27-16(3)23)11-9-17-10-12-20(24)21(13-17)25-4/h10,12-13,18-19,24H,5-9,11,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFKEHWQRAQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6]-Gingerdiol 3,5-diacetate | |
CAS RN |
143615-75-2 | |
Record name | [6]-Gingerdiol 3,5-diacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040568 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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